Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate

Mast cell stabilizer Oxamic acid Structure-activity relationship

Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate (CAS 1204297-66-4) is a synthetic small-molecule belonging to the (2-cyanophenylamino)oxoacetic acid ester class, with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol. The compound features a 5-chloro-2-cyanophenyl ring attached to an ethyl oxamate moiety via an amide linkage.

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65
CAS No. 1204297-66-4
Cat. No. B2547274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate
CAS1204297-66-4
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N
InChIInChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-9-5-8(12)4-3-7(9)6-13/h3-5H,2H2,1H3,(H,14,15)
InChIKeyUREFJHVHWWCJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate (CAS 1204297-66-4): A Mono-Oxamate Scaffold for Pharmaceutical Intermediates and Kinase-Targeted Libraries


Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate (CAS 1204297-66-4) is a synthetic small-molecule belonging to the (2-cyanophenylamino)oxoacetic acid ester class, with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . The compound features a 5-chloro-2-cyanophenyl ring attached to an ethyl oxamate moiety via an amide linkage. Critically, this compound is a mono-oxamate, bearing only a single oxoacetate ester group at the aniline 1-position, which structurally distinguishes it from the clinically employed dioxamate mast-cell stabilizer Lodoxamide (and its ethyl ester prodrug) that carries oxamic acid groups at both the 1- and 3-positions of the same 2-chloro-5-cyanophenyl scaffold [1]. This compound is commercially supplied as a research intermediate at 98% purity .

Why Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate Cannot Be Interchanged with Generic Oxamate or Oxalamide Analogs for Pharmaceutical Intermediate Applications


Within the broader (2-cyanophenylamino)oxoacetic acid derivative class, key structural variables—specifically the presence or absence of the 5-chloro substituent, the number of oxamate/oxalamide groups attached to the phenyl ring, and the ester vs. free acid form—produce fundamentally divergent reactivity, biological target profiles, and downstream synthetic utility. The non-chlorinated parent compound, ethyl 2-(2-cyanoanilino)-2-oxoacetate, participates in cyclization reactions with cyanomethylene compounds to generate quinazolin-4-amines via elimination of the ethyl 2-oxoethanoate group; the 5-chloro substituent present in the target compound modifies the electronic environment of the phenyl ring and is expected to alter both cyclization kinetics and regiochemical outcomes [1]. Meanwhile, the clinically validated Lodoxamide scaffold requires two oxamic acid groups (a dioxamate) for mast-cell stabilizing activity; the target compound, as a mono-oxamate with a free 3-position, is structurally incapable of recapitulating this pharmacological profile and instead serves an entirely distinct role as a versatile intermediate for asymmetric derivatization [2]. Generic substitution with a non-chlorinated analog, a free acid form, or a dioxamate congener would thus compromise synthetic outcomes, target engagement, or both.

Quantitative Differentiation Evidence: Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate vs. Closest Structural Analogs


Mono-Oxamate vs. Dioxamate: Structural Determinant of Divergent Pharmacological and Synthetic Utility Relative to Lodoxamide Ethyl

Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate (C11H9ClN2O3, MW 252.65) possesses a single ethyl oxamate group at the aniline 1-position, leaving the 3-position of the phenyl ring unsubstituted. In contrast, Lodoxamide ethyl (diethyl N,N'-(2-chloro-5-cyano-m-phenylene)dioxamate, C15H14ClN3O6, MW 367.74) carries ethyl oxamate groups at both the 1- and 3-positions . Lodoxamide (the free diacid form) is a clinically used mast-cell stabilizer for allergic conjunctivitis and asthma, with its activity dependent on the presence of both oxamic acid moieties for calcium-influx inhibition in mast cells [1]. The target compound's mono-oxamate architecture precludes this pharmacological mechanism entirely, rendering it unsuitable as a direct Lodoxamide substitute but simultaneously freeing the 3-position for divergent synthetic elaboration into asymmetric oxalamides, kinase-targeted conjugates, or quinazoline precursors that are inaccessible from the symmetrically substituted dioxamate [2].

Mast cell stabilizer Oxamic acid Structure-activity relationship

5-Chloro Substituent Effect on Cyclization Reactivity: Differentiation from the Non-Chlorinated Parent Ethyl 2-(2-cyanoanilino)-2-oxoacetate

The non-chlorinated parent compound, ethyl 2-(2-cyanoanilino)-2-oxoacetate, is documented in the Science of Synthesis to undergo cyclization with cyanomethylene compounds in the presence of potassium cyanide to afford quinazolin-4-amines, with concomitant elimination of the ethyl 2-oxoethanoate group [1]. The target compound incorporates a chlorine atom at the 5-position of the phenyl ring (Hammett σm ≈ 0.37 for Cl), which inductively withdraws electron density from the aromatic system. This electronic perturbation is expected to (i) modulate the nucleophilicity of the aniline nitrogen, (ii) alter the electrophilicity of the oxoacetate carbonyl toward cyclization, and (iii) potentially redirect regiochemical outcomes in reactions where the 3-position (free in the target compound but not in dioxamate analogs) may compete as a nucleophilic site [2]. While direct comparative kinetic data for the cyclization of the 5-chloro vs. non-chlorinated analog are not available in the public domain, the established electronic effect of the chloro substituent provides a mechanistic basis for predicting differentiated reactivity that must be accounted for in synthetic planning.

Quinazoline synthesis Cyclization Electronic effect

Free 3-Position Enables Asymmetric Derivatization Not Accessible from Dioxamate or 3-Substituted Analogs

The target compound's defining synthetic advantage is the unsubstituted 3-position on the 2-chloro-5-cyanophenyl ring. This site constitutes a primary amino group precursor (via reduction of the nitro or via direct amination) that enables the construction of diverse N1-(5-chloro-2-cyanophenyl)-N2-substituted oxalamides. The patent IE42778B1 extensively claims mono- and disubstituted (2-cyanophenylamino)oxoacetic acid derivatives wherein the second substituent at the alternate ring position can be varied to modulate pharmacological activity [1]. Commercially cataloged compounds exploiting this exact scaffold include N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide (CAS 899744-16-2), N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide, and N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1, MW 389.8), all of which require the target compound or its free acid as the key synthetic intermediate for the 5-chloro-2-cyanophenyl half . By contrast, Lodoxamide ethyl, with both the 1- and 3-positions already occupied by oxamate esters, precludes this divergent derivatization strategy without deconstructive chemical manipulation.

Asymmetric synthesis Oxalamide library Kinase inhibitor

Commercial Purity Specification: 98% Baseline Enables Direct Use in Parallel Synthesis Without Additional Purification

The compound is commercially supplied at a certified purity of 98% (HPLC) as documented in the product datasheet from Leyan (Catalog No. 1596672) . This purity level meets the typical threshold for direct use in parallel synthesis and library production without additional chromatographic purification, reducing both time and material loss in medicinal chemistry workflows. In comparison, the structurally related N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide is listed at 95% purity, and many custom-synthesized analogs in this scaffold class require post-purchase purification before use . For procurement decisions, a verified 98% purity specification directly translates to reduced operational overhead and higher batch-to-batch reproducibility in multi-step synthetic sequences.

Quality specification Parallel synthesis Procurement

Optimal Application Scenarios for Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate Based on Verified Differentiation Evidence


Key Synthetic Intermediate for Asymmetric N1-(5-Chloro-2-cyanophenyl)-N2-substituted Oxalamide Kinase Inhibitor Libraries

The free 3-position on the phenyl ring enables sequential derivatization to generate focused oxalamide libraries. Following hydrolysis of the ethyl ester to the free oxamic acid (or direct use of the ester), the 3-position can be functionalized via nitration/reduction or direct coupling to install diverse N2-substituents, yielding compounds of the general type covered by IE42778B1 and related kinase-inhibitor patents [1]. The 98% input purity supports automated parallel synthesis workflows without pre-purification, making this compound directly suitable for high-throughput medicinal chemistry campaigns targeting RAF kinase, tyrosine kinases, or other enzymes implicated in the (2-cyanophenylamino)oxoacetate pharmacophore space.

Lodoxamide-Related Impurity Reference Standard and Process Development Intermediate

Because Lodoxamide and its ethyl ester are dioxamates (substituted at both the 1- and 3-positions), the target mono-oxamate compound constitutes a plausible process impurity, synthetic intermediate, or degradation product in Lodoxamide manufacture [1]. The structurally characterized identity (CAS 1204297-66-4, SMILES: CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N) and certified 98% purity qualify it for use as a reference standard in HPLC impurity profiling, forced degradation studies, and batch-release testing for Lodoxamide active pharmaceutical ingredient (API) and formulated drug product.

Starting Material for 5-Chloro-Substituted Quinazoline Synthesis via Cyclization Cascades

The Science of Synthesis documents that the non-chlorinated parent compound, ethyl 2-(2-cyanoanilino)-2-oxoacetate, undergoes cyclization with cyanomethylene compounds and KCN to generate quinazolin-4-amines [1]. The 5-chloro substituent present in the target compound is expected to modulate the electronic landscape of the cyclization, potentially altering reaction rates, yields, and regioselectivity. This makes the compound a valuable entry point for synthesizing 6-chloro-substituted quinazoline derivatives—a substitution pattern of significant interest in kinase inhibitor design—where the chlorine atom is retained throughout the synthetic sequence and contributes to target binding affinity and selectivity.

Pharmacophore Validation Tool for (2-Cyanophenylamino)oxoacetate Structure-Activity Relationship Studies

The IE42778B1 patent family establishes the (2-cyanophenylamino)oxoacetic acid scaffold as a pharmacologically relevant core for anti-allergic and anti-hypersensitivity applications [1]. The target compound serves as a minimal pharmacophore unit (mono-oxamate, ethyl ester) against which the contribution of the second oxamate group (as in Lodoxamide) or alternative N2-substituents can be quantitatively benchmarked in biochemical and cell-based assays. Researchers evaluating the incremental contribution of each structural feature to target engagement, selectivity, or pharmacokinetic properties can use this compound as the baseline comparator in systematic SAR campaigns.

Quote Request

Request a Quote for Ethyl 2-((5-chloro-2-cyanophenyl)amino)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.